

# Izorlisib research overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

## Izorlisib at a Glance

**Izorlisib** (also known as CH5132799, PA-799) is a small-molecule inhibitor that targets members of the Phosphatidylinositol 3-kinase (PI3K) family, which are key intracellular enzymes in the PI3K/AKT/mTOR signaling pathway. This pathway is critically involved in regulating cell growth, survival, and metabolism, and its dysregulation is a common feature in cancer [1].

**Izorlisib** is best characterized as a **pan-Class I PI3K inhibitor**, meaning it targets all catalytic isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , p110 $\gamma$ ) within this class, with varying degrees of potency. It also shows activity against the mechanistic target of rapamycin (mTOR) kinase [2].

## Quantitative Selectivity Profile

The table below summarizes the inhibitory activity (IC<sub>50</sub> values) of **Izorlisib** against its primary targets, based on data from a 2011 study cited in the IUPHAR/BPS Guide to Pharmacology [2].

| Target Protein  | Gene   | IC <sub>50</sub> (nM) | Note                           |
|-----------------|--------|-----------------------|--------------------------------|
| PI3K p110-alpha | PIK3CA | 14 nM                 | Primary target, high potency   |
| PI3K p110-gamma | PIK3CG | 36 nM                 | Secondary target, high potency |

| Target Protein  | Gene    | IC50 (nM)     | Note                                                       |
|-----------------|---------|---------------|------------------------------------------------------------|
| PI3K p110-beta  | PIK3CB  | 120 nM        | Tertiary target, moderate potency                          |
| mTOR            | MTOR    | 120 nM (est.) | Moderate potency; value from reference citing earlier data |
| PI3K p110-delta | PIK3CD  | 500 nM        | Weaker target                                              |
| PI3KC2beta      | PIK3C2B | 5300 nM       | Low potency                                                |
| PI3KC2alpha     | PIK3C2A | >10,000 nM    | Minimal activity                                           |
| Vps34 (PI3KC3)  | PIK3C3  | >10,000 nM    | Minimal activity                                           |

This selectivity profile suggests that **Izorlisib**'s primary anticancer effects are likely mediated through the potent inhibition of the p110 $\alpha$  and p110 $\gamma$  isoforms, along with concurrent inhibition of mTOR.

## Mechanism of Action and Signaling Pathway

**Izorlisib** functions by competitively inhibiting the ATP-binding site of Class I PI3K catalytic subunits. This blockade prevents the phosphorylation of the lipid substrate PIP2 to PIP3, a crucial second messenger. By reducing PIP3 levels, **Izorlisib** disrupts the activation of downstream effectors like AKT and mTOR, which are key drivers of cell proliferation and survival. The following diagram illustrates the signaling pathway that **Izorlisib** inhibits.



[Click to download full resolution via product page](#)

**Izorlisib** inhibits Class I PI3K and mTOR complexes, blocking oncogenic signaling [1] [3] [4].

## Research Context and Development Status

The development of **Izorlisib** aligns with the broader field's efforts to overcome the limitations of early, non-selective PI3K inhibitors, which had poor pharmacokinetics and high toxicity [1]. As a pan-Class I PI3K and

mTOR inhibitor, **Izorlisib**'s profile is scientifically interesting because:

- **Dual Targeting:** Simultaneously inhibiting PI3K and mTOR may prevent the compensatory activation of mTOR that can occur with PI3K-only inhibitors, a known mechanism of drug resistance [1] [3].
- **Isoform Coverage:** Targeting multiple Class I isoforms could be beneficial in tumors where more than one isoform drives oncogenic signaling.

Based on the available data, **Izorlisib appears to be in the preclinical or early-stage research phase**. It is not listed among the FDA-approved PI3K inhibitors or the late-stage clinical candidates highlighted in the recent pipeline analysis [1] [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
2. izorlisib | Ligand Activity Charts [guidetopharmacology.org]
3. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [mdpi.com]
4. Molecular Basis of Oncogenic PI3K Proteins [mdpi.com]
5. PI3K Inhibitors Clinical Trials Analysis 2025 [theglobeandmail.com]

To cite this document: Smolecule. [Izorlisib research overview]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b548364#izorlisib-research-overview>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)